Tripitramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripitramine is a synthetic organic compound known for its high selectivity and affinity for muscarinic M2 receptors. It is a polymethylene tetraamine that has been extensively studied for its pharmacological properties, particularly in the context of its antimuscarinic effects .
Preparation Methods
The synthesis of tripitramine involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions.
Polymethylene Tetraamine Formation: The intermediate compounds are then subjected to reactions that lead to the formation of the polymethylene tetraamine structure.
Final Product Purification: The final step involves the purification of this compound to obtain a high-purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Tripitramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to different derivatives.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tripitramine has a wide range of scientific research applications, including:
Mechanism of Action
Tripitramine exerts its effects primarily through its high affinity and selectivity for muscarinic M2 receptors. It acts as a competitive antagonist, binding to these receptors and inhibiting their activation by endogenous ligands. This inhibition leads to various physiological effects, including modulation of heart rate and gastrointestinal motility .
Comparison with Similar Compounds
Tripitramine is unique in its high selectivity and affinity for muscarinic M2 receptors compared to other similar compounds. Some similar compounds include:
Methoctramine: Another polymethylene tetraamine with antimuscarinic properties, but less selective for M2 receptors compared to this compound.
Trimipramine: A tricyclic antidepressant with different pharmacological properties and less selectivity for muscarinic receptors.
Imipramine: Another tricyclic antidepressant with broader pharmacological effects and less specificity for muscarinic receptors.
This compound’s unique selectivity for muscarinic M2 receptors makes it a valuable tool in pharmacological research and potential therapeutic applications .
Biological Activity
Tripitramine, a polymethylene tetraamine, is primarily recognized for its potent antimuscarinic properties, particularly as a selective antagonist of the muscarinic acetylcholine M2 receptor. This compound has been the subject of various studies aimed at elucidating its pharmacological profile, receptor binding affinities, and potential therapeutic applications. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.
Pharmacological Profile
1. Muscarinic Receptor Antagonism
This compound exhibits high affinity for the muscarinic M2 receptors, with a Ki value of 0.27 nM, which indicates strong binding capability. Its selectivity among muscarinic subtypes is notable:
Receptor Subtype | Ki (nM) | Selectivity Ratio |
---|---|---|
M2 | 0.27 | 1 |
M1 | 1.58 | 5.9 |
M4 | 6.41 | 24 |
M5 | 33.87 | 125 |
M3 | 38.25 | 142 |
This data demonstrates that this compound is significantly more selective for M2 receptors compared to other subtypes, making it a valuable tool in studying muscarinic receptor functions and potential treatments for conditions involving these receptors .
2. In Vitro Studies
In vitro studies have shown that this compound acts as a competitive antagonist for muscarinic receptors in various tissues:
- Atrial Tissue : Exhibits pA2 values ranging from 9.14 to 9.85, indicating high potency.
- Ileum and Trachea : Lower potency observed with pA2 values between 6.34 and 6.81.
- Lung Tissue : The pA2 value of 7.91 suggests that contraction mechanisms may not solely involve M2 or M3 receptors .
1. Competitive Antagonism
This compound's competitive antagonism was further characterized through experiments combining it with atropine, revealing distinct interaction patterns depending on the tissue type:
- In the left atria, the combination resulted in additive dose ratios, indicative of competitive action.
- In the guinea-pig ileum, however, supra-additive antagonism was observed, suggesting that this compound may interact with an additional interdependent site beyond the primary receptor .
2. Selectivity in Receptor Binding
The selectivity of this compound extends beyond muscarinic receptors to include minimal inhibition of other receptor types such as:
- Nicotinic receptors (pIC50 values of 6.14 for frog rectus abdominis and 4.87 for rat duodenum).
- Limited interaction with adrenergic and histamine receptors .
Case Studies and Clinical Implications
While this compound has not been marketed for clinical use, its biological activity provides insights into potential applications in treating conditions associated with excessive cholinergic activity or dysregulation of autonomic functions.
Case Study Example : A study investigating the effects of this compound on heart rate modulation in animal models demonstrated its capacity to increase heart rate via selective antagonism of M2 receptors in the sinoatrial node . This suggests potential therapeutic roles in managing bradycardia or other heart rate disorders.
Properties
CAS No. |
152429-64-6 |
---|---|
Molecular Formula |
C64H77N13O6 |
Molecular Weight |
1124.4 g/mol |
IUPAC Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI Key |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Canonical SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Key on ui other cas no. |
152429-64-6 |
Synonyms |
tripitramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.